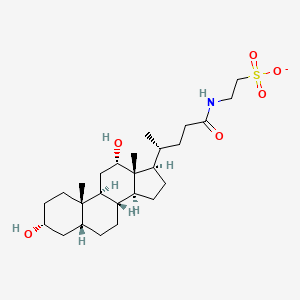

Taurodeoxycholate

Description

A bile salt formed in the liver by conjugation of deoxycholate with taurine, usually as the sodium salt. It is used as a cholagogue and choleretic, also industrially as a fat emulsifier.

Structure

3D Structure

Properties

Molecular Formula |

C26H44NO6S- |

|---|---|

Molecular Weight |

498.7 g/mol |

IUPAC Name |

2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |

InChI |

InChI=1S/C26H45NO6S/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/p-1/t16-,17-,18-,19+,20-,21+,22+,23+,25+,26-/m1/s1 |

InChI Key |

AWDRATDZQPNJFN-VAYUFCLWSA-M |

SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |

Synonyms |

Acid, Taurodeoxycholic Deoxycholate, Taurine Deoxycholyltaurine Sodium Taurodeoxycholate Taurine Deoxycholate Taurodeoxycholate Taurodeoxycholate, Sodium Taurodeoxycholic Acid |

Origin of Product |

United States |

Foundational & Exploratory

Taurodeoxycholate and the Farnesoid X Receptor: A Technical Guide to a Nuanced Signaling Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Farnesoid X Receptor (FXR), a nuclear bile acid receptor, is a pivotal regulator of bile acid, lipid, and glucose homeostasis. Its modulation presents a significant therapeutic target for a variety of metabolic and cholestatic diseases. While potent synthetic agonists have been the focus of extensive research, the roles of endogenous bile acids are complex and multifaceted. This technical guide provides an in-depth examination of the mechanism of action of Taurodeoxycholate (TDCA) in FXR signaling. Contrary to the notion of it being a direct antagonist, current evidence characterizes TDCA as a weak partial agonist. This guide will dissect this mechanism, explore the concept of functional antagonism, and provide detailed experimental protocols and quantitative data to offer a comprehensive understanding of TDCA's role in the intricate network of FXR signaling.

Introduction to the Farnesoid X Receptor (FXR) Signaling Pathway

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, functions as the body's primary sensor for bile acids.[1] Expressed at high levels in the liver and intestine, FXR plays a critical role in maintaining bile acid homeostasis.[1] Upon activation by bile acids, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[2]

The canonical FXR signaling pathway exerts negative feedback on bile acid synthesis and promotes their transport and detoxification. Key downstream effects of FXR activation include:

-

Inhibition of Bile Acid Synthesis: In the liver, FXR induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the activity of Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α). This represses the transcription of CYP7A1, the rate-limiting enzyme in the classical bile acid synthesis pathway.[3]

-

Enterohepatic Feedback Loop: In the intestine, FXR activation stimulates the expression and secretion of Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents). FGF19 travels to the liver via the portal circulation and binds to its receptor, FGFR4, which also leads to the repression of CYP7A1 transcription.[3]

-

Promotion of Bile Acid Efflux: FXR upregulates the expression of the Bile Salt Export Pump (BSEP) and the Organic Solute Transporter α/β (OSTα/OSTβ), which are responsible for transporting bile acids out of hepatocytes, thus protecting the liver from bile acid toxicity.[3][4]

This compound: A Weak Partial Agonist of FXR

While potent bile acids like Chenodeoxycholic acid (CDCA) are well-established FXR agonists, the activity of other endogenous bile acids varies significantly.[1][5] this compound (TDCA), a conjugated secondary bile acid, is characterized in the scientific literature as a weak activator of FXR.[6] This is in contrast to other bile acid derivatives, such as tauro-β-muricholic acid (T-β-MCA), which are known FXR antagonists.[5]

The weak agonism of TDCA means that while it can bind to and activate FXR, it does so with significantly lower efficacy compared to potent agonists like CDCA or the synthetic agonist GW4064.[6] This differential activation is a critical aspect of its mechanism of action.

The Concept of Functional Antagonism

In a physiological environment where multiple FXR ligands are present, a weak partial agonist like TDCA can act as a functional antagonist . This occurs when TDCA competes with more potent endogenous agonists (e.g., CDCA) for binding to FXR. By occupying the receptor's ligand-binding domain, TDCA can displace stronger activators. Since TDCA elicits a much weaker transcriptional response, the overall FXR signaling output is reduced compared to when the receptor is bound by a potent agonist. This competitive inhibition results in a net antagonistic effect on the signaling pathway, even though TDCA itself possesses some agonist activity.

Quantitative Data on FXR Ligand Activity

The potency and efficacy of various bile acids and synthetic compounds in activating FXR have been determined through numerous in vitro studies. The following table summarizes key quantitative data to provide context for the activity of TDCA. It is important to note that direct EC50 or Kd values for TDCA are not consistently reported in the literature, underscoring its characterization as a weak and less-studied activator in a quantitative sense.

| Compound | Type | Assay | Species | EC50 / IC50 | Efficacy | Reference |

| Chenodeoxycholic acid (CDCA) | Natural Agonist | Reporter Assay | Human | ~10-50 µM | Most efficacious natural ligand | [1][2] |

| GW4064 | Synthetic Agonist | Reporter Assay | Human | ~3 nM | Potent full agonist | [7] |

| Obeticholic Acid (OCA) | Synthetic Agonist | Reporter Assay | Human | ~99 nM | Highly potent full agonist | [8] |

| Guggulsterone | Natural Antagonist | TR-FRET Co-activator Assay | Human | ~12-25 µM | Known FXR antagonist | [9] |

| Tauro-β-muricholic acid (T-β-MCA) | Natural Antagonist | Reporter Assay | Mouse | - | Known FXR antagonist | [5] |

| This compound (TDCA) | Weak Agonist | - | - | Not consistently reported | Weak activator | [6] |

Visualizing FXR Signaling and Experimental Workflows

Diagrams of Signaling Pathways and Experimental Logic

Detailed Experimental Protocols

Investigating the interaction of TDCA with FXR signaling involves several key in vitro assays. The following are detailed methodologies for two of the most common approaches.

FXR Reporter Gene Assay

This cell-based assay measures the ability of a compound to functionally activate or inhibit FXR-mediated gene transcription.

-

Principle: Cells are engineered to express the FXR protein and a reporter gene (commonly luciferase) which is controlled by a promoter containing FXREs. Activation of FXR by a ligand drives the expression of the reporter gene, and the resulting signal (luminescence) is proportional to the level of FXR activation.[7] To test for functional antagonism, the assay is performed in the presence of a known potent agonist, and a reduction in the signal indicates inhibition.[9]

-

Detailed Protocol:

-

Cell Culture and Seeding:

-

Human Embryonic Kidney 293T (HEK293T) or human hepatoma (HepG2) cells are commonly used.[7]

-

Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Cells are seeded into 96-well white, clear-bottom plates at a density of 30,000-50,000 cells per well and incubated for 18-24 hours.[9]

-

-

Transfection:

-

Cells are co-transfected with two plasmids: one expressing the full-length human FXR protein and another containing a firefly luciferase reporter gene downstream of a promoter with multiple FXREs.[7]

-

A third plasmid expressing Renilla luciferase can be co-transfected to serve as an internal control for transfection efficiency and cell viability.

-

-

Compound Treatment:

-

After 24 hours, the culture medium is replaced with a medium containing serial dilutions of the test compounds (TDCA), a positive control potent agonist (e.g., CDCA or GW4064), and a vehicle control (e.g., DMSO).

-

For functional antagonism studies, cells are co-treated with a fixed concentration of a potent agonist (typically at its EC80) and varying concentrations of TDCA.

-

-

Incubation:

-

The plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator.[10]

-

-

Luminescence Measurement:

-

The culture medium is removed, and cells are lysed.

-

Luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's protocol. Luminescence is quantified using a plate reader.

-

-

Data Analysis:

-

The firefly luciferase signal is normalized to the Renilla luciferase signal.

-

The normalized data is plotted against the compound concentration and fitted to a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) values.

-

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Co-activator Recruitment Assay

This biochemical assay directly measures the ability of a ligand to promote the interaction between the FXR Ligand-Binding Domain (LBD) and a co-activator peptide.

-

Principle: The assay utilizes the principle of FRET between a donor fluorophore (e.g., terbium) conjugated to an antibody that recognizes a tag on the FXR-LBD (e.g., GST) and an acceptor fluorophore (e.g., fluorescein) conjugated to a co-activator peptide (e.g., a peptide from SRC-1). When a ligand binds to the FXR-LBD and induces a conformational change, the co-activator peptide is recruited, bringing the donor and acceptor fluorophores into close proximity and allowing for FRET to occur. The FRET signal is proportional to the extent of co-activator recruitment.

-

Detailed Protocol:

-

Reagent Preparation:

-

Purified, recombinant human FXR-LBD tagged with Glutathione S-transferase (GST).

-

A fluorescein-labeled peptide corresponding to the nuclear receptor interaction domain of a co-activator like Steroid Receptor Coactivator-1 (SRC-1).

-

A terbium-labeled anti-GST antibody.

-

Assay buffer (e.g., PBS with 0.1% BSA).

-

-

Assay Plate Setup:

-

In a 384-well low-volume black plate, add the test compound (TDCA) across a range of concentrations.

-

Include wells for a vehicle control (DMSO), a positive control potent agonist (CDCA or GW4064), and a negative control (no ligand).

-

-

Incubation:

-

Add a pre-mixed solution of FXR-LBD, fluorescein-SRC-1 peptide, and terbium-anti-GST antibody to all wells.

-

Incubate the plate at room temperature for 1-4 hours, protected from light.

-

-

FRET Measurement:

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after excitation at approximately 340 nm.

-

-

Data Analysis:

-

Calculate the ratio of the acceptor emission to the donor emission.

-

Plot the emission ratio against the compound concentration and fit to a dose-response curve to determine the EC50 value.

-

-

Conclusion

The interaction of this compound with the Farnesoid X Receptor is a nuanced example of the complex regulation of metabolic homeostasis by endogenous bile acids. While not a classical antagonist, its characterization as a weak partial agonist provides a framework for understanding its modulatory role in FXR signaling. In the presence of more potent endogenous agonists, TDCA can act as a functional antagonist by competing for receptor binding, thereby titrating the overall signaling response. This subtle mechanism underscores the importance of considering the complete physiological milieu of bile acids when evaluating FXR-targeted therapeutics. The experimental protocols detailed in this guide provide a robust framework for further elucidating the intricate activities of TDCA and other bile acids in the regulation of FXR and related metabolic pathways. A thorough understanding of these interactions is paramount for the development of safe and effective drugs targeting this critical nuclear receptor.

References

- 1. Bile acid nuclear receptor FXR and digestive system diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of different bile acids on the intestine through enterohepatic circulation based on FXR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery, optimization, and evaluation of non-bile acid FXR/TGR5 dual agonists - PMC [pmc.ncbi.nlm.nih.gov]

The Modulatory Role of Taurodeoxycholate on Gut Microbiota: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taurodeoxycholate (TDCA), a taurine-conjugated secondary bile acid, is a critical signaling molecule in the gut, orchestrating a complex interplay between the host and its resident microbiota. Produced through the microbial modification of primary bile acids, TDCA exerts profound effects on the composition and function of the gut microbiome, influences intestinal barrier integrity, and modulates host inflammatory and metabolic pathways. This technical guide provides an in-depth examination of the mechanisms through which TDCA modulates the gut microbiota, details the experimental protocols used to investigate these interactions, and presents key signaling pathways in a visually accessible format. The information herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, gastroenterology, and drug development.

Introduction: this compound as a Key Gut Microbiome Modulator

The gut microbiota, a dense and diverse ecosystem of microorganisms, plays a pivotal role in host health and disease. Its composition and metabolic activity are significantly influenced by various host-derived factors, among which bile acids are paramount. Primary bile acids, synthesized in the liver from cholesterol, are secreted into the intestine to aid in lipid digestion.[1][2] In the distal gut, these primary bile acids are transformed by the resident microbiota into a diverse pool of secondary bile acids.[1][2]

This compound (TDCA) is a prominent secondary bile acid formed by the 7α-dehydroxylation of taurocholic acid (TCA) by specific gut bacteria, a process primarily carried out by a low-abundance but highly active group of bacteria possessing the bai operon.[1] Beyond its role in lipid absorption, TDCA functions as a potent signaling molecule, exerting its effects through the activation of host nuclear and cell surface receptors, thereby influencing both host physiology and the microbial community itself. This guide will delve into the multifaceted role of TDCA in shaping the gut microbial landscape and its subsequent impact on the host.

Direct and Indirect Effects of TDCA on Gut Microbiota Composition

TDCA modulates the gut microbiota through both direct antimicrobial actions and indirect host-mediated mechanisms. Its amphipathic nature allows it to disrupt bacterial cell membranes, exerting selective pressure on the microbial community. Furthermore, by activating host signaling pathways, TDCA can alter the gut environment, indirectly shaping the composition of the microbiota.

Antimicrobial Properties and Microbial Selection

Bile acids, including TDCA, possess inherent antimicrobial properties that help to shape the microbial community structure. This selective pressure influences the relative abundance of different bacterial taxa. Studies in animal models have suggested that certain bacterial phyla, such as Firmicutes and Proteobacteria, exhibit greater resistance to the effects of bile acids.[3][4]

Host-Mediated Modulation of the Gut Environment

TDCA's influence extends beyond direct antimicrobial activity. By interacting with host receptors, TDCA can trigger downstream signaling cascades that alter the intestinal environment, thereby indirectly influencing microbial composition. For instance, TDCA-mediated activation of the farnesoid X receptor (FXR) can lead to the production of antimicrobial peptides, further shaping the gut microbiota.

Table 1: Effects of this compound (or related bile acids) on Gut Microbiota Composition

| Study Type | Model | Bile Acid Administered | Key Changes in Gut Microbiota | Reference |

| Case Report | Human (elderly female on home enteral nutrition) | Tauroursodeoxycholic acid (TUDCA) | Dominant shift toward Firmicutes, remodeling of Proteobacteria abundance. | [3][4] |

| Pre-clinical | Mice with dextran sulfate sodium (DSS)-induced colitis | Tauroursodeoxycholic acid (TUDCA) | Modulated dysbiosis, with a notable increase in Akkermansia. | [5][6] |

| Pre-clinical | Weaned piglets | Tauroursodeoxycholic acid (TUDCA) | Altered relative abundance of certain gut bacteria. | [2][7][8] |

| Pre-clinical | Aged rats | Tauroursodeoxycholic acid (TUDCA) and SCD probiotics | TUDCA and probiotics individually and in combination restructured the gut microbiota. | [9] |

TDCA and the Intestinal Barrier: A Gatekeeper's Role

A healthy intestinal barrier is crucial for preventing the translocation of harmful luminal contents into the systemic circulation.[10][11] TDCA plays a significant role in maintaining and modulating the integrity of this barrier.

Regulation of Tight Junction Proteins

The intestinal epithelial barrier is sealed by tight junction proteins. Studies have shown that related bile acids like tauroursodeoxycholic acid (TUDCA) can inhibit the downregulation of key tight junction proteins, such as zonula occludens-1 (ZO-1) and occludin, thereby reducing intestinal permeability.[5] In weaned piglets, TUDCA supplementation led to higher expression of occludin and claudin-1 in the jejunum.[2]

Modulation of Intestinal Inflammation

Chronic inflammation can compromise the integrity of the intestinal barrier. TDCA and its analogue TUDCA have demonstrated anti-inflammatory properties in the gut. TUDCA has been shown to attenuate gut inflammatory responses, as evidenced by decreased intestinal histopathology scores and inflammatory cytokine levels in a mouse model of non-alcoholic fatty liver disease (NAFLD).[12] It also exerts therapeutic effects in models of colitis by reducing intestinal inflammation.[5][6]

Table 2: Effects of this compound (or related bile acids) on Intestinal Barrier Function

| Study Type | Model | Bile Acid Administered | Key Findings on Intestinal Barrier | Reference |

| Pre-clinical | Mice with NAFLD | Tauroursodeoxycholic acid (TUDCA) | Improved intestinal barrier function by increasing tight junction molecule levels. | [12] |

| Pre-clinical | Mice with DSS-induced colitis | Tauroursodeoxycholic acid (TUDCA) | Inhibited downregulation of zonula occludens-1 and occludin, reducing intestinal permeability. | [5][6] |

| Pre-clinical | Weaned piglets | Tauroursodeoxycholic acid (TUDCA) | Improved intestinal morphology (increased villus height to crypt depth ratio), increased goblet cell number, and enhanced expression of occludin and claudin-1. | [2] |

Key Signaling Pathways Modulated by TDCA

TDCA exerts many of its effects by activating specific host receptors, primarily the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5).[13][14]

The Farnesoid X Receptor (FXR) Pathway

FXR is a nuclear receptor that plays a central role in bile acid, lipid, and glucose metabolism.[15] TDCA is a natural ligand for FXR.[16] Activation of intestinal FXR by TDCA can prevent intestinal mucosal injury.[16] The FXR signaling pathway in the gut-liver axis is critical for maintaining bile acid homeostasis.[17]

The G-Protein Coupled Bile Acid Receptor 1 (TGR5) Pathway

TGR5 is a cell surface receptor expressed in various tissues, including the intestine.[18] Activation of TGR5 by bile acids, including TDCA, has been linked to improved glucose tolerance, increased energy expenditure, and anti-inflammatory effects.[19] In the context of the gut, TGR5 activation can influence intestinal motility and secretion.[20] Studies in weaned piglets suggest that the beneficial effects of TUDCA on the intestinal barrier are mediated through a TGR5-myosin light chain kinase (MLCK) pathway.[2][7][8]

Other Signaling Pathways

TDCA has also been shown to stimulate intestinal epithelial cell proliferation and protect against apoptosis through the activation of the NF-κB pathway.[21] Additionally, it can increase c-myc expression, which is involved in cell proliferation.[22] More recently, the microbiota metabolite TDCA was found to bind to the P2Y10 receptor on innate lymphoid cells (ILCs), promoting their intestinal residency and protecting against intestinal inflammation.[23][24]

Experimental Protocols

Investigating the intricate relationship between TDCA and the gut microbiota requires a combination of in vivo and in vitro experimental approaches. This section outlines the methodologies for key experiments cited in the literature.

In Vivo Animal Models

-

Objective: To assess the effects of TDCA administration on gut microbiota composition, intestinal barrier function, and host physiology in a living organism.

-

Model: Mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) are commonly used. Disease models, such as dextran sulfate sodium (DSS)-induced colitis or high-fat diet (HFD)-induced non-alcoholic fatty liver disease (NAFLD), can be employed to study the therapeutic potential of TDCA.[5][12]

-

Administration: TDCA or its analogue TUDCA can be administered orally (e.g., via gavage or supplemented in the diet) or through other routes depending on the experimental question.[9][12]

-

Sample Collection: Fecal samples are collected at various time points for microbiota analysis.[25] Intestinal tissue is harvested at the end of the experiment for histological analysis, gene expression studies (e.g., tight junction proteins), and assessment of inflammatory markers. Blood samples are collected to measure systemic markers of inflammation and gut permeability (e.g., LPS).

-

Key Parameters to Measure:

-

Gut Microbiota: 16S rRNA gene sequencing or shotgun metagenomic sequencing of fecal DNA.

-

Intestinal Permeability: In vivo assays (e.g., FITC-dextran) or ex vivo measurements in Ussing chambers. Serum levels of lipopolysaccharide (LPS) and diamine oxidase (DAO).[2]

-

Intestinal Morphology: Histological analysis (H&E staining) of intestinal sections to measure villus height and crypt depth.[2]

-

Gene and Protein Expression: qPCR and Western blotting for tight junction proteins (occludin, claudin-1, ZO-1), inflammatory cytokines, and signaling molecules (FXR, TGR5).[2][12]

-

16S rRNA Gene Sequencing for Microbiota Profiling

-

Objective: To determine the taxonomic composition of the gut microbiota.[26][27]

-

Protocol:

-

DNA Extraction: Bacterial DNA is extracted from fecal samples using commercially available kits (e.g., QIAamp DNA Stool Mini Kit) or bead-beating protocols.[25][28][29]

-

PCR Amplification: A specific hypervariable region of the 16S rRNA gene (e.g., V3-V4 or V4) is amplified using universal primers.[26][29] These primers often include barcodes to allow for multiplexing of samples.

-

Library Preparation: The PCR amplicons are purified, quantified, and pooled to create a sequencing library.

-

Sequencing: The library is sequenced on a high-throughput platform, such as the Illumina MiSeq.[29]

-

Data Analysis: Raw sequencing reads are processed using bioinformatics pipelines like QIIME 2 or DADA2.[26] This involves quality filtering, denoising, merging of paired-end reads, chimera removal, and clustering of sequences into amplicon sequence variants (ASVs) or operational taxonomic units (OTUs).

-

Taxonomic Assignment: ASVs/OTUs are assigned to a taxonomic lineage using a reference database (e.g., Greengenes, SILVA).

-

Diversity Analysis: Alpha diversity (within-sample diversity, e.g., Shannon index, Chao1) and beta diversity (between-sample diversity, e.g., Bray-Curtis dissimilarity, UniFrac) are calculated to compare microbial communities across different experimental groups.

-

Metabolomics for Functional Analysis

-

Objective: To identify and quantify small molecule metabolites, including bile acids and other microbial products, in biological samples.[30]

-

Protocol:

-

Sample Preparation: Metabolites are extracted from samples (e.g., feces, serum, intestinal tissue) using a solvent-based method, often involving protein precipitation.[31][32] Internal standards are added for quantification.

-

Analytical Platform: The extracted metabolites are analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[31][33]

-

Data Processing: The raw data is processed to identify peaks, align retention times, and normalize the data.

-

Metabolite Identification: Metabolites are identified by comparing their mass-to-charge ratio (m/z) and retention time to a library of known standards.[32]

-

Statistical Analysis: Multivariate statistical methods, such as principal component analysis (PCA) and partial least squares-discriminant analysis (PLS-DA), are used to identify metabolites that differ significantly between experimental groups.

-

Conclusion and Future Directions

This compound is a pivotal molecule at the interface of host-microbiota interactions. Its ability to directly shape the microbial community, modulate intestinal barrier function, and activate key host signaling pathways underscores its importance in maintaining gut homeostasis. The experimental approaches detailed in this guide provide a framework for further elucidating the complex roles of TDCA and other bile acids in health and disease.

Future research should focus on:

-

Identifying the specific bacterial species and enzymes responsible for TDCA metabolism.

-

Unraveling the downstream effects of TDCA-mediated signaling on host immunity and metabolism in greater detail.

-

Exploring the therapeutic potential of modulating TDCA levels or its signaling pathways for the treatment of gastrointestinal and metabolic disorders.

By continuing to explore the intricate biology of this compound, we can unlock new avenues for therapeutic intervention and the promotion of human health.

References

- 1. The microbiota-derived bile acid taurodeoxycholic acid improves hepatic cholesterol levels in mice with cancer cachexia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tauroursodeoxycholic acid (TUDCA) improves intestinal barrier function associated with TGR5-MLCK pathway and the alteration of serum metabolites and gut bacteria in weaned piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Possible Role of Tauroursodeoxycholic Acid (TUDCA) and Antibiotic Administration in Modulating Human Gut Microbiota in Home Enteral Nutrition Therapy for the Elderly: A Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Possible Role of Tauroursodeoxycholic Acid (TUDCA) and Antibiotic Administration in Modulating Human Gut Microbiota in Home Enteral Nutrition Therapy for the Elderly: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tauroursodeoxycholic Acid Reverses Dextran Sulfate Sodium-Induced Colitis in Mice via Modulation of Intestinal Barrier Dysfunction and Microbiome Dysregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Tauroursodeoxycholic acid (TUDCA) improves intestinal barrier function associated with TGR5-MLCK pathway and the alteration of serum metabolites and gut bacteria in weaned piglets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of SCD probiotics supplemented with tauroursodeoxycholic acid (TUDCA) application on the aged rat gut microbiota composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of Intestinal Barrier Function by Microbial Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Intestinal barrier permeability: the influence of gut microbiota, nutrition, and exercise [frontiersin.org]

- 12. Tauroursodeoxycholic acid inhibits intestinal inflammation and barrier disruption in mice with non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of different bile acids on the intestine through enterohepatic circulation based on FXR - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Pathophysiology of Farnesoid X Receptor (FXR) in the GI Tract: Inflammation, Barrier Function and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Naturally Occurring TPE-CA Maintains Gut Microbiota and Bile Acids Homeostasis via FXR Signaling Modulation of the Liver–Gut Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Frontiers | The G-Protein-Coupled Bile Acid Receptor Gpbar1 (TGR5) Inhibits Gastric Inflammation Through Antagonizing NF-κB Signaling Pathway [frontiersin.org]

- 20. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. "this compound stimulates intestinal cell proliferation and protect" by Alexander Toledo, Jon Yamaguchi et al. [hsrc.himmelfarb.gwu.edu]

- 22. This compound increases intestinal epithelial cell proliferation through c-myc expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Microbiota metabolite taurodeoxycholic acid maintains intestinal tissue residency of innate lymphoid cells via engagement with P2Y10 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Microbiota metabolite taurodeoxycholic acid maintains intestinal tissue residency of innate lymphoid cells via engagement with P2Y10 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 25. youtube.com [youtube.com]

- 26. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 27. 16S rRNA Sequencing Guide [blog.microbiomeinsights.com]

- 28. Video: Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing [jove.com]

- 29. researchgate.net [researchgate.net]

- 30. Frontiers | Gut Microbiota Profiling: Metabolomics Based Approach to Unravel Compounds Affecting Human Health [frontiersin.org]

- 31. A metabolomic protocol for investigating the gut microbiome [protocols.io]

- 32. A metabolomics pipeline for mechanistic interrogation of the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Metabolomics Research Solution of Gut Microbiota - Creative Proteomics [creative-proteomics.com]

Taurodeoxycholate Signaling in Intestinal Epithelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate signaling pathways modulated by taurodeoxycholate (TDCA) in intestinal epithelial cells (IECs). As a prominent secondary bile acid, TDCA plays a crucial role in gut homeostasis, influencing cellular proliferation, apoptosis, barrier integrity, and inflammatory responses. This document provides a comprehensive overview of the core signaling cascades, quantitative data from key studies, detailed experimental protocols, and visual diagrams of the molecular interactions.

Core Signaling Pathways of this compound

TDCA exerts its effects on intestinal epithelial cells primarily through the activation of two key receptors: the nuclear farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5. These receptors initiate distinct downstream signaling cascades that regulate a multitude of cellular processes.

Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor that, upon activation by bile acids like TDCA, translocates to the nucleus and regulates the transcription of target genes. In intestinal epithelial cells, the TDCA-mediated activation of FXR has been shown to influence cell proliferation and apoptosis. A key downstream target of FXR signaling is the proto-oncogene c-myc. TDCA has been demonstrated to increase both c-myc mRNA and protein expression, leading to increased cell proliferation[1]. This effect is dependent on FXR, as inhibition of FXR prevents the TDCA-induced increase in c-myc and subsequent cell growth[1].

Another critical pathway influenced by TDCA-activated FXR is the nuclear factor-kappa B (NF-κB) signaling cascade. TDCA has been shown to induce the activation of NF-κB, which in turn promotes intestinal epithelial cell proliferation and protects against apoptosis[2]. This activation involves the degradation of the inhibitor of NF-κB (IκB), allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of target genes[2].

TGR5 Signaling

TGR5 is a G-protein coupled receptor that, upon activation by TDCA, initiates a signaling cascade involving the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA). This pathway has been implicated in various cellular responses, including the regulation of intestinal barrier function and inflammatory responses. Activation of TGR5 by bile acids can lead to the phosphorylation of downstream targets by PKA, influencing gene expression and cellular function.

Furthermore, TGR5 activation has been linked to the transactivation of the epidermal growth factor receptor (EGFR), which can subsequently activate the Extracellular signal-regulated kinase (ERK) pathway. The TGR5-mediated activation of the cAMP/PKA and ERK pathways can influence intestinal stem cell activity and epithelial regeneration[3][4].

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of TDCA and other relevant bile acids on intestinal epithelial cells.

Table 1: Receptor Activation by Bile Acids

| Bile Acid | Receptor | Cell Line/System | EC50 | Reference |

| Taurolithocholic acid (TLCA) | Human TGR5 | CHO cells | 0.33 µM | [5] |

| Lithocholic acid (LCA) | Human TGR5 | CHO cells | 0.53 µM | [5] |

| Deoxycholic acid (DCA) | Human TGR5 | CHO cells | 1.01 µM | [5] |

| Chenodeoxycholic acid (CDCA) | Human TGR5 | CHO cells | 4.43 µM | [5] |

| Cholic acid (CA) | Human TGR5 | CHO cells | 7.72 µM | [5] |

| Chenodeoxycholic acid (CDCA) | Human FXR | - | ~10 µM | |

| Tauro-β-muricholic acid (T-βMCA) | Mouse FXR | - | IC50 = 40 µM (Antagonist) | [6] |

Table 2: Effects of TDCA on Gene and Protein Expression

| Target | Cell Line | TDCA Concentration | Fold Change | Time | Reference |

| c-myc mRNA | IEC-6 | 0.05 - 1 mmol/L | Increased | 6 days | [1] |

| c-myc protein | IEC-6 | 0.05 - 1 mmol/L | Increased | 6 days | [1] |

| ZO-1 protein | Caco-2 | Not specified | Decreased | Not specified | |

| NF-κB (p65 subunit) | IEC-6 | 0.05 mmol/L | Synergistic increase with wounding | 6 hours | [2] |

Table 3: Functional Effects of TDCA on Intestinal Epithelial Cells

| Effect | Cell Line | TDCA Concentration | Observation | Time | Reference |

| Cell Proliferation | IEC-6 | 0.05 - 1 mmol/L | Significantly increased | 6 days | [1] |

| Apoptosis | IEC-6 | 0.05 - 1 mmol/L | No induction | 6 days | [1] |

| Transepithelial Electrical Resistance (TEER) | Caco-2 | 0.5 mM | Percent decrease from baseline | 24 hours | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of TDCA signaling in intestinal epithelial cells.

Cell Culture and TDCA Treatment

-

Cell Lines: Caco-2, HT-29, or IEC-6 cells are commonly used models for intestinal epithelial cells.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

TDCA Preparation: A stock solution of this compound sodium salt is prepared in sterile, distilled water or cell culture medium.

-

Treatment: Cells are seeded in appropriate culture plates and allowed to adhere and reach a desired confluency (e.g., 70-80%). The growth medium is then replaced with medium containing the desired concentration of TDCA for the specified duration of the experiment.

Western Blot Analysis for Phospho-ERK

-

Cell Lysis: After TDCA treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a bicinchoninic acid (BCA) protein assay.

-

SDS-PAGE: Equal amounts of protein are loaded onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and separated by size.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK (p-ERK) and an antibody for total ERK as a loading control.

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Band intensities are quantified using densitometry software, and the ratio of p-ERK to total ERK is calculated.[5][8][9][10]

cAMP Measurement Assay

-

Cell Seeding: Cells (e.g., HT-29) are seeded in a 96-well plate and cultured to confluency.

-

TDCA Stimulation: The culture medium is replaced with a stimulation buffer containing various concentrations of TDCA and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell Lysis: After the desired incubation time, the cells are lysed.

-

cAMP Detection: The intracellular cAMP levels are measured using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA) kit, according to the manufacturer's instructions.

-

Data Analysis: A standard curve is generated using known concentrations of cAMP, and the cAMP concentration in the cell lysates is determined.

NF-κB Reporter Assay

-

Transfection: Intestinal epithelial cells are transiently transfected with a reporter plasmid containing an NF-κB response element linked to a luciferase reporter gene.

-

TDCA Treatment: After transfection, the cells are treated with TDCA for a specified period.

-

Cell Lysis: The cells are lysed, and the luciferase activity is measured using a luminometer.

-

Normalization: To control for transfection efficiency, a co-transfected plasmid expressing Renilla luciferase can be used, and the firefly luciferase activity is normalized to the Renilla luciferase activity.

-

Data Analysis: The fold induction of NF-κB activity is calculated by comparing the luciferase activity of TDCA-treated cells to that of untreated control cells.[11][12][13]

Quantitative Real-Time PCR (qPCR) for c-myc Expression

-

RNA Extraction: Total RNA is extracted from TDCA-treated and control cells using a commercial RNA extraction kit.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme.

-

qPCR: The relative expression of c-myc mRNA is quantified by real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe-based system.

-

Normalization: The expression of c-myc is normalized to a housekeeping gene (e.g., GAPDH or β-actin) to account for variations in RNA input.

-

Data Analysis: The fold change in c-myc expression in TDCA-treated cells compared to control cells is calculated using the ΔΔCt method.

Conclusion

This compound is a key signaling molecule in the gut, orchestrating a complex network of pathways in intestinal epithelial cells. Through the activation of FXR and TGR5, TDCA modulates fundamental cellular processes, including proliferation, apoptosis, barrier function, and inflammation. A thorough understanding of these signaling cascades and the ability to quantitatively assess their activation are critical for researchers and drug development professionals seeking to target these pathways for therapeutic intervention in gastrointestinal diseases. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for advancing research in this important area.

References

- 1. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NF-κB Regulates Intestinal Epithelial Cell and Bile Salt-Induced Migration After Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic aspects of c-MYC signaling in inflammatory and cancerous colonic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intratumoral delivery of IL-18 naked DNA induces T-cell activation and Th1 response in a mouse hepatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Attenuation of NF-κB in intestinal epithelial cells is sufficient to mitigate the bone loss co-morbidity of experimental mouse colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of NF-κB by Tumor Necrosis Factor in Intestinal Epithelial Cells and Mouse Intestinal Epithelia Reduces Expression of the Chloride Transporter SLC26A3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide to the Physicochemical Properties and Critical Micelle Concentration of Taurodeoxycholate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of sodium taurodeoxycholate, a prominent bile salt with significant applications in biomedical research and pharmaceutical development. The document details its structural and chemical characteristics, critical micelle concentration (CMC) under various conditions, and its engagement in crucial signaling pathways. This guide is intended to be a valuable resource for professionals working in drug formulation, biochemistry, and molecular biology.

Physicochemical Properties of Sodium this compound

Sodium this compound is the taurine-conjugated form of deoxycholic acid, a secondary bile acid. Its amphiphilic nature, possessing both hydrophobic and hydrophilic regions, dictates its physiological role in the emulsification of fats and its utility as a biological detergent.

Table 1: Physicochemical Properties of Sodium this compound

| Property | Value | Source(s) |

| Chemical Formula | C₂₆H₄₄NNaO₆S | [1][2] |

| Molecular Weight | 521.69 g/mol | [2][3] |

| Appearance | White to off-white powder | [2][4] |

| Solubility in Water | 100 mg/mL | [4] |

| pKa | ~1.9 | [5][6] |

| Melting Point | 168 °C (decomposes) | [7] |

Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is a fundamental parameter of surfactants, representing the concentration at which monomers self-assemble into micelles. For sodium this compound, the CMC is a critical factor in its detergent properties and its role in biological systems. The CMC is influenced by environmental factors such as temperature, pH, and the ionic strength of the solution.

Table 2: Critical Micelle Concentration of Sodium this compound under Various Conditions

| Condition | CMC (mM) | General Trend/Observation | Source(s) |

| In Water (25 °C) | 1 - 4 | - | [5][8] |

| Temperature | Varies | For ionic surfactants, the CMC typically exhibits a U-shaped dependence on temperature, initially decreasing to a minimum before increasing.[9][10][11][12] | |

| pH | Varies | For surfactants with ionizable groups, pH changes can alter headgroup charge and repulsion, thereby affecting the CMC.[13][14] | |

| Ionic Strength | Decreases with increasing ionic strength | The addition of electrolytes shields the repulsion between charged headgroups, promoting micellization at lower concentrations.[7][15][16][17][18] |

Experimental Protocols for CMC Determination and Micelle Characterization

Accurate determination of the CMC and characterization of micellar properties are crucial for the application of this compound in research and development. The following are detailed methodologies for key experimental techniques.

Surface Tensiometry (Wilhelmy Plate Method)

This method is based on measuring the surface tension of a solution as a function of surfactant concentration. A sharp break in the plot of surface tension versus the logarithm of the concentration indicates the CMC.

Protocol:

-

Preparation of Solutions: A stock solution of sodium this compound in deionized water is prepared at a concentration significantly above the expected CMC. A series of dilutions are then made to cover a range of concentrations both below and above the anticipated CMC.

-

Instrumentation and Calibration: A surface tensiometer equipped with a Wilhelmy plate is used. The plate must be meticulously cleaned with a solvent (e.g., ethanol) and flamed to remove organic residues before each measurement. The instrument is calibrated according to the manufacturer's instructions, often using high-purity water.

-

Measurement Procedure:

-

The sample vessel is filled with the surfactant solution of the lowest concentration.

-

The Wilhelmy plate is immersed in the solution.

-

The force exerted on the plate by the surface tension is measured. The reading is allowed to stabilize before it is recorded.

-

This process is repeated for each concentration, progressing from the lowest to the highest.

-

-

Data Analysis: The surface tension (γ) is plotted against the logarithm of the surfactant concentration (log C). The CMC is determined from the intersection of the two linear portions of the plot.

Fluorescence Spectroscopy (Pyrene Probe Method)

This technique utilizes the sensitivity of the fluorescence emission spectrum of a probe, such as pyrene, to the polarity of its microenvironment. Pyrene exhibits changes in its vibrational fine structure upon partitioning into the hydrophobic core of micelles.

Protocol:

-

Preparation of Solutions: A series of sodium this compound solutions of varying concentrations are prepared. A stock solution of pyrene in a suitable organic solvent (e.g., ethanol or acetone) is also prepared.

-

Sample Preparation: A small aliquot of the pyrene stock solution is added to each this compound solution to achieve a final pyrene concentration that is very low (micromolar range) to avoid excimer formation. The solutions are allowed to equilibrate.

-

Fluorescence Measurement:

-

The fluorescence emission spectra of the samples are recorded using a spectrofluorometer. The excitation wavelength is typically set around 334-336 nm.

-

The emission intensity is scanned across a range that includes the first (I₁) and third (I₃) vibronic peaks of pyrene (approximately 372 nm and 383 nm, respectively).

-

-

Data Analysis: The ratio of the intensities of the third to the first vibronic peaks (I₃/I₁) is plotted against the logarithm of the this compound concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve, which indicates the partitioning of pyrene into the micellar core.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. The Effect of Temperature on the Critical Micelle Concentration and Micellar Solubilization of Poorly Water Soluble Drugs – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. agilent.com [agilent.com]

- 5. research.cbc.osu.edu [research.cbc.osu.edu]

- 6. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijogst.put.ac.ir [ijogst.put.ac.ir]

- 8. TGR5 Signaling in Hepatic Metabolic Health | MDPI [mdpi.com]

- 9. scialert.net [scialert.net]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Salinity Effect on the Surfactant Critical Micelle Concentration through Surface Tension Measurement [ijogst.put.ac.ir]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Taurodeoxycholate interaction with G-protein coupled bile acid receptor 1 (GPBAR1).

For Immediate Release

This technical guide provides an in-depth overview of the interaction between the secondary bile acid taurodeoxycholate (TDCA) and the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5. This document is intended for researchers, scientists, and drug development professionals investigating the roles of bile acids in metabolic and inflammatory diseases.

Introduction to GPBAR1 and this compound

The G-protein coupled bile acid receptor 1 (GPBAR1) is a cell surface receptor that mediates the signaling functions of bile acids in various tissues.[1][2] Activation of GPBAR1 is linked to the regulation of energy homeostasis, glucose metabolism, and inflammatory responses.[3][4] this compound (TDCA) is a taurine-conjugated secondary bile acid and a potent endogenous agonist of GPBAR1.[5] The interaction between TDCA and GPBAR1 triggers a cascade of intracellular signaling events with significant physiological consequences.

Quantitative Analysis of Ligand Potency

The activation of GPBAR1 by various bile acids has been quantified, demonstrating a clear structure-activity relationship. Secondary conjugated bile acids, such as TDCA, are among the most potent endogenous ligands for this receptor.[6] While a precise EC50 value for TDCA is not consistently reported across all studies, its high potency is well-established. The rank order of potency for several endogenous bile acids is presented in Table 1.

| Bile Acid | Potency Rank | EC50 (µM) |

| Taurolithocholic acid (TLCA) | 1 | Not explicitly stated |

| Taurodeoxycholic acid (TDCA) | 2 | Potent agonist |

| Taurochenodeoxycholic acid (TCDCA) | 3 | Not explicitly stated |

| Taurocholic acid (TCA) | 4 | Not explicitly stated |

| Lithocholic acid (LCA) | - | 0.5 - 1 |

| Deoxycholic acid (DCA) | - | 0.5 - 1 |

| Chenodeoxycholic acid (CDCA) | - | 5-10 fold lower than LCA/DCA |

| Cholic acid (CA) | - | 5-10 fold lower than LCA/DCA |

| Ursodeoxycholic acid (UDCA) | - | 36 |

Table 1: Relative Potency of Bile Acids at GPBAR1. Data compiled from multiple sources.[5][6]

GPBAR1 Signaling Pathways Activated by this compound

Upon binding of TDCA, GPBAR1 undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein, specifically the Gαs subunit. This initiates a canonical signaling cascade, as well as alternative pathways.

3.1. Canonical Gαs-cAMP-PKA Pathway

The primary signaling mechanism involves the activation of adenylyl cyclase by Gαs, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[7] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), which modulates gene transcription.[6][8]

3.2. Alternative Signaling Pathways

Beyond the canonical cAMP pathway, GPBAR1 activation by ligands like TDCA can also trigger other signaling cascades. These include the transactivation of the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the ERK1/2 pathway, and the inhibition of the NF-κB signaling pathway, which has anti-inflammatory effects.[6][7]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction between TDCA and GPBAR1.

4.1. cAMP Measurement Assay

This assay quantifies the intracellular accumulation of cAMP following GPBAR1 activation by TDCA.

Materials:

-

CHO-K1 or HEK293 cells stably expressing human GPBAR1

-

Cell culture medium (e.g., DMEM/F12)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Stimulation buffer (e.g., HBSS with 20 mM HEPES)

-

3-isobutyl-1-methylxanthine (IBMX)

-

This compound (TDCA)

-

Forskolin (positive control)

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

-

96-well or 384-well microplates

Procedure:

-

Cell Culture: Culture GPBAR1-expressing cells in appropriate medium supplemented with FBS and antibiotics at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed cells into 96-well or 384-well plates at a predetermined optimal density and incubate for 18-24 hours.

-

Assay Preparation:

-

Prepare a stock solution of IBMX in DMSO and dilute it in stimulation buffer to a final working concentration (e.g., 500 µM). IBMX is a phosphodiesterase inhibitor that prevents cAMP degradation.

-

Prepare serial dilutions of TDCA in stimulation buffer containing IBMX.

-

Prepare a positive control solution of forskolin in stimulation buffer with IBMX.

-

-

Cell Stimulation:

-

Aspirate the culture medium from the cell plates and wash once with PBS.

-

Add the stimulation buffer containing IBMX to all wells and incubate for a short period (e.g., 15-30 minutes) at 37°C.

-

Add the serially diluted TDCA, forskolin, or vehicle control to the respective wells.

-

Incubate for the desired time (e.g., 30-60 minutes) at 37°C.

-

-

cAMP Detection:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Perform the cAMP detection assay (HTRF, ELISA, or AlphaScreen) following the kit's protocol.

-

Read the plate on a suitable microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using the cAMP standards provided in the kit.

-

Calculate the concentration of cAMP in each sample.

-

Plot the cAMP concentration against the log of the TDCA concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

-

4.2. Reporter Gene Assay

This assay measures the transcriptional activity downstream of GPBAR1 activation, typically using a reporter gene under the control of a cAMP response element (CRE).

Materials:

-

HEK293 or other suitable host cells

-

Expression plasmid for human GPBAR1

-

Reporter plasmid containing a CRE-driven luciferase or other reporter gene

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium and supplements

-

This compound (TDCA)

-

Luciferase assay reagent

-

96-well white, clear-bottom microplates

-

Luminometer

Procedure:

-

Cell Transfection:

-

Co-transfect the host cells with the GPBAR1 expression plasmid and the CRE-reporter plasmid using a suitable transfection reagent.

-

Seed the transfected cells into 96-well plates and incubate for 24-48 hours to allow for receptor and reporter expression.

-

-

Compound Treatment:

-

Prepare serial dilutions of TDCA in serum-free or low-serum medium.

-

Remove the transfection medium from the cells and replace it with the medium containing the different concentrations of TDCA or a vehicle control.

-

Incubate the plates for a period sufficient to allow for reporter gene expression (e.g., 6-24 hours).

-

-

Reporter Gene Detection:

-

Aspirate the medium from the wells.

-

Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's protocol for the specific reporter assay system.[9]

-

-

Data Analysis:

-

Normalize the reporter gene activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to cell viability if necessary.

-

Plot the normalized reporter activity against the log of the TDCA concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

-

Conclusion

The interaction between this compound and GPBAR1 represents a critical signaling axis with broad therapeutic potential. Understanding the quantitative aspects of this interaction and the downstream signaling pathways is essential for the development of novel therapeutics targeting metabolic and inflammatory diseases. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the pharmacology of GPBAR1 and to screen for novel modulators of this important bile acid receptor.

References

- 1. Expression and function of the bile acid receptor GpBAR1 (TGR5) in the murine enteric nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. G-protein-coupled bile acid receptor 1 (GPBAR1, TGR5) agonists reduce the production of proinflammatory cytokines and stabilize the alternative macrophage phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The bile acid TGR5 membrane receptor: From basic research to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GPBAR1 Activation by C6-Substituted Hyodeoxycholane Analogues Protect against Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bile Acids and GPBAR-1: Dynamic Interaction Involving Genes, Environment and Gut Microbiome [mdpi.com]

- 7. Frontiers | Therapeutic Opportunities of GPBAR1 in Cholestatic Diseases [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. indigobiosciences.com [indigobiosciences.com]

An In-Depth Technical Guide to the Synthesis and Metabolism of Taurodeoxycholate in the Liver

Abstract

Taurodeoxycholate (TDCA) is a prominent secondary bile acid in human physiology, formed through a multi-step process involving both hepatic and microbial enzymes. Its precursor, deoxycholate (DCA), is synthesized from the primary bile acid cholic acid by the gut microbiota and subsequently reabsorbed into the liver via the enterohepatic circulation. Within hepatocytes, DCA undergoes conjugation with the amino acid taurine to form TDCA. This guide provides a comprehensive overview of the synthesis and metabolism of TDCA, detailing the core biochemical pathways, regulatory networks, and relevant experimental methodologies. Quantitative data are summarized for clarity, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of the molecular events governing TDCA homeostasis.

Introduction to this compound

Bile acids are amphipathic steroid molecules synthesized from cholesterol in the liver.[1][2] They play critical roles in the digestion and absorption of dietary fats and fat-soluble vitamins.[3][4] Bile acids are broadly classified as primary or secondary. Primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), are synthesized de novo in hepatocytes.[2][5] Secondary bile acids are formed in the intestine through the metabolic action of the resident gut microbiota on primary bile acids.[6]

This compound (TDCA) is a taurine-conjugated secondary bile acid. Its unconjugated form, deoxycholic acid (DCA), is a major secondary bile acid produced by intestinal bacteria from cholic acid.[7] The enterohepatic circulation efficiently reclaims DCA from the gut, transporting it back to the liver where it is conjugated with taurine.[8][9] The resulting TDCA is then secreted into bile. Due to its detergent properties and role as a signaling molecule, the synthesis and metabolism of TDCA are tightly regulated processes, critical for maintaining lipid homeostasis and overall liver health.

Synthesis Pathway of this compound

The formation of TDCA is a multi-organ process, beginning with the hepatic synthesis of its precursor, cholic acid, followed by microbial modification in the intestine, and culminating in its final conjugation in the liver.

Step 1: Hepatic Synthesis of Primary Bile Acids

The synthesis of primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), occurs in the liver from cholesterol via two main pathways: the classic (or neutral) pathway and the alternative (or acidic) pathway.[1][2][5]

-

Classic (Neutral) Pathway : This is the principal pathway, accounting for over 90% of total bile acid production in humans.[5] It is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1) , which is the rate-limiting step in bile acid synthesis.[2][3] Subsequent reactions involving sterol 12α-hydroxylase (CYP8B1) lead to the formation of cholic acid.[5]

-

Alternative (Acidic) Pathway : This pathway is initiated by mitochondrial sterol 27-hydroxylase (CYP27A1) .[1][10] It contributes a smaller fraction to the total bile acid pool in humans.[2]

Caption: Hepatic Synthesis of Primary Bile Acids.

Step 2: Microbial 7α-dehydroxylation in the Intestine

Primary bile acids are secreted into the intestine to aid in digestion. Here, gut bacteria, predominantly from the Firmicutes phylum, metabolize them into secondary bile acids.[7] Cholic acid is converted to deoxycholic acid (DCA) through a multi-step 7α-dehydroxylation process. This biotransformation is a key step in generating the precursor for TDCA.[7]

Caption: Formation and Circulation of Deoxycholate.

Step 3: Enterohepatic Circulation and Hepatic Uptake

Approximately 95% of bile acids are reabsorbed in the intestine and returned to the liver via the portal vein, a process known as enterohepatic circulation.[8][11] DCA, being more lipophilic than its precursor, is passively absorbed in the colon and actively transported in the terminal ileum. Upon reaching the liver sinusoids, DCA is efficiently taken up by hepatocytes primarily through the Na+-taurocholate cotransporting polypeptide (NTCP).[12]

Step 4: Hepatic Conjugation with Taurine

Inside the hepatocyte, DCA is conjugated with the amino acid taurine to form this compound (TDCA). This two-step process enhances the water solubility of the bile acid and prevents its passive diffusion across cell membranes.

-

Activation : DCA is first activated to a CoA-thioester (deoxycholyl-CoA) by the enzyme Bile acid-CoA synthetase (BACS) .

-

Conjugation : The activated deoxycholyl-CoA is then conjugated with taurine by the enzyme Bile acid-CoA:amino acid N-acyltransferase (BAAT) .[1]

The resulting TDCA is then actively secreted into the bile canaliculi by the Bile Salt Export Pump (BSEP) .

Regulation of this compound Synthesis

The synthesis of TDCA is indirectly regulated by controlling the de novo synthesis of its primary bile acid precursor, cholic acid. This regulation is primarily mediated by the nuclear receptor Farnesoid X Receptor (FXR) , which functions as a bile acid sensor.[1][13]

When bile acid levels (including TDCA) increase in the intestine and liver, they activate FXR, triggering a negative feedback loop that suppresses the expression of CYP7A1, the rate-limiting enzyme in the classic synthesis pathway.[1][13]

-

In the Ileum : FXR activation induces the expression of Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents). FGF19 is secreted into the portal circulation and travels to the liver.[13]

-

In the Liver : FGF19 binds to its receptor (FGFR4), activating a signaling cascade that ultimately represses the transcription of the CYP7A1 gene.[1] FXR activation in the liver also induces the Small Heterodimer Partner (SHP), which further inhibits CYP7A1 gene expression.[1]

Caption: FXR-Mediated Regulation of Bile Acid Synthesis.

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymes and concentrations involved in TDCA synthesis and metabolism.

Table 1: Key Enzymes in TDCA Synthesis and Metabolism

| Enzyme | Gene | Location | Function | Regulator(s) |

|---|---|---|---|---|

| Cholesterol 7α-hydroxylase | CYP7A1 | Hepatocyte (ER) | Rate-limiting step in classic bile acid synthesis.[3] | Inhibited by FXR/FGF19 pathway.[1][13] |

| Sterol 27-hydroxylase | CYP27A1 | Mitochondria (liver, macrophages) | Initiates the alternative bile acid synthesis pathway.[1] | - |

| Bile acid-CoA synthetase | BACS | Hepatocyte (ER) | Activates bile acids with CoA for conjugation. | - |

| Bile acid-CoA:amino acid N-acyltransferase | BAAT | Hepatocyte (Cytosol) | Conjugates bile acid-CoA with taurine or glycine.[1] | - |

Table 2: Representative Bile Acid Concentrations

| Bile Acid | Matrix | Concentration Range | Notes |

|---|---|---|---|

| Total Bile Acids | Serum (Fasting) | 2 - 10 µM | Post-meal levels can increase significantly. |

| This compound (TDCA) | Serum | 0.1 - 1.0 µM | Varies based on diet and gut microbiota composition. |

| Total Bile Acids | Bile | 10 - 40 mM | Highly concentrated in the gallbladder. |

| Deoxycholate (DCA) | Feces | 0.2 - 0.6 g/day (fecal loss) | Represents a fraction of the total bile acid pool that escapes reabsorption.[8] |

Experimental Protocols

Detailed and accurate methodologies are crucial for studying TDCA synthesis and metabolism. The following sections provide outlines for key experimental procedures.

Protocol 1: Quantification of this compound in Serum by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying individual bile acids in complex biological matrices.[14][15]

Objective : To quantify the concentration of TDCA in serum samples.

Workflow Diagram :

Caption: LC-MS/MS Workflow for TDCA Quantification.

Methodology :

-

Sample Preparation :

-

Thaw serum samples on ice.

-

To 50 µL of serum in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., deuterated TDCA, D4-TDCA, at 1 µM).[16]

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.

-

Incubate at -20°C for 20 minutes to enhance precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube or HPLC vial. Evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

-

LC-MS/MS Analysis :

-

Liquid Chromatography (LC) :

-

Column : C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A : Water with 0.1% formic acid.

-

Mobile Phase B : Acetonitrile/Methanol (1:1) with 0.1% formic acid.

-

Gradient : A typical gradient runs from 10% B to 95% B over 10-15 minutes.

-

Flow Rate : 0.3 mL/min.

-

Injection Volume : 5-10 µL.

-

-

Mass Spectrometry (MS/MS) :

-

-

Quantification :

-

Generate a standard curve using known concentrations of TDCA spiked into a surrogate matrix (e.g., charcoal-stripped serum).[18]

-

Calculate the peak area ratio of the analyte (TDCA) to the internal standard (D4-TDCA).

-

Determine the concentration of TDCA in the unknown samples by interpolating their peak area ratios against the standard curve.

-

Protocol 2: Measurement of CYP7A1 Activity in Liver Microsomes

CYP7A1 activity is typically assessed by measuring the formation of its product, 7α-hydroxycholesterol, from cholesterol in liver microsomal preparations.[19]

Objective : To determine the enzymatic activity of CYP7A1 in isolated liver microsomes.

Methodology :

-

Microsomal Fraction Preparation :

-

Homogenize fresh or frozen liver tissue in ice-cold homogenization buffer (e.g., 0.1 M potassium phosphate, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and mitochondria.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C.[20]

-

The resulting pellet is the microsomal fraction. Resuspend it in a suitable buffer and determine the total protein concentration (e.g., using a BCA assay).

-

-

Enzyme Activity Assay :

-

Prepare a reaction mixture containing:

-

Potassium phosphate buffer (100 mM, pH 7.4).

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

Microsomal protein (50-100 µg).

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the substrate, cholesterol (often delivered in a carrier like cyclodextrin).

-

Incubate at 37°C for 30-60 minutes with gentle shaking.

-

Stop the reaction by adding a solvent like acetonitrile or ethanol containing an internal standard (e.g., D7-7α-hydroxycholesterol).

-

-

Product Quantification by LC-MS/MS :

-

Extract the sterols from the reaction mixture using a suitable method (e.g., liquid-liquid extraction with hexane).

-

Analyze the extract using LC-MS/MS to quantify the amount of 7α-hydroxycholesterol produced.

-

MRM Transition for 7α-hydroxycholesterol : A common transition in positive APCI mode is m/z 385.1 -> 159.1.[19]

-

Calculate the specific activity as pmol of product formed per minute per mg of microsomal protein.

-

Conclusion

This compound is a biologically significant secondary bile acid whose homeostasis is maintained through a sophisticated interplay between hepatic synthesis, microbial metabolism, and tightly regulated enterohepatic circulation. Its formation from the primary bile acid cholic acid underscores the critical role of the gut-liver axis in shaping the bile acid pool. Understanding the detailed mechanisms of TDCA synthesis and metabolism, governed by key enzymes like CYP7A1 and BAAT and regulated by the FXR signaling network, is essential for researchers in hepatology and drug development. The experimental protocols provided herein offer a framework for the accurate investigation of these pathways, facilitating further discoveries in bile acid research and the development of novel therapeutics for metabolic and cholestatic liver diseases.

References

- 1. Bile acids: regulation of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Mechanisms of Tauroursodeoxycholate-Mediated Hepatoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Formation of secondary allo-bile acids by novel enzymes from gut Firmicutes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Mechanism of Enterohepatic Circulation in the Formation of Gallstone Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enterohepatic circulation - Wikipedia [en.wikipedia.org]

- 10. Bile Acid Metabolism: Synthesis, Transport, and Microbiota Interactions - Creative Proteomics [creative-proteomics.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Hepatocellular transport proteins and their role in liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bile acids: regulation of synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. researchgate.net [researchgate.net]

- 17. mac-mod.com [mac-mod.com]

- 18. nssresearchjournal.com [nssresearchjournal.com]

- 19. researchgate.net [researchgate.net]

- 20. egeneinc.com [egeneinc.com]

Taurodeoxycholate: A Key Signaling Molecule in the Gut-Liver Axis and its Therapeutic Potential in Metabolic Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Taurodeoxycholate (TDCA), a secondary bile acid produced by gut microbial metabolism, is emerging as a critical signaling molecule in the regulation of host metabolism. Beyond its classical role in lipid digestion, TDCA acts as a ligand for key receptors, primarily the G protein-coupled bile acid receptor 1 (TGR5) and the farnesoid X receptor (FXR), initiating signaling cascades that influence glucose homeostasis, lipid metabolism, and energy expenditure. Dysregulation of TDCA signaling is increasingly implicated in the pathophysiology of metabolic diseases, including obesity, type 2 diabetes (T2D), and metabolic dysfunction-associated steatotic liver disease (MASLD). This technical guide provides a comprehensive overview of the signaling pathways governed by TDCA, detailed experimental protocols for its study, and a summary of its therapeutic potential, with a focus on quantitative data and methodologies relevant to researchers and drug development professionals.

Introduction

The gut microbiome's metabolic output plays a pivotal role in host physiology and disease. Among the vast array of microbial metabolites, secondary bile acids have garnered significant attention for their systemic signaling functions. This compound, a taurine-conjugated form of deoxycholic acid, is a prominent secondary bile acid that acts as a potent signaling molecule, orchestrating a complex interplay between the gut, liver, and peripheral tissues. Its ability to activate both cell surface and nuclear receptors positions TDCA as a key node in the gut-liver communication axis, with profound implications for metabolic health. This guide delves into the molecular mechanisms of TDCA signaling and its relevance in the context of metabolic disorders.

This compound Signaling Pathways

TDCA exerts its signaling effects primarily through the activation of two major receptors: TGR5 and FXR. These receptors, upon binding to TDCA, trigger distinct downstream pathways that collectively modulate various aspects of metabolism.

TGR5 Signaling Pathway

TGR5 is a G protein-coupled receptor expressed in various cell types, including enteroendocrine L-cells, brown adipose tissue (BAT), and macrophages. TDCA is a potent agonist of TGR5.

-